![molecular formula C48H38N12O4 B3177979 4-[10,15,20-三[4-(肼羰基)苯基]-21,23-二氢卟啉-5-基]苯甲酰肼 CAS No. 323208-61-3](/img/structure/B3177979.png)

4-[10,15,20-三[4-(肼羰基)苯基]-21,23-二氢卟啉-5-基]苯甲酰肼

描述

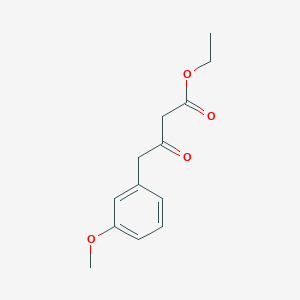

The compound “4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide” is a derivative of porphyrin. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). Porphyrins are often used as catalysts and have significant roles in biological systems .

Molecular Structure Analysis

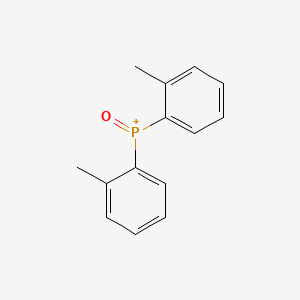

Porphyrins have a planar structure, with conjugated double bonds that create a system of delocalized π electrons. This gives them unique optical properties, such as strong absorption in the visible region of the electromagnetic spectrum .Chemical Reactions Analysis

Porphyrins can undergo a variety of chemical reactions, including metalation, oxidation, reduction, and substitution reactions at the periphery of the macrocycle . The specific reactivity of “4-[10,15,20-Tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide” would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a porphyrin derivative depend on its specific structure. Porphyrins generally have strong absorption in the visible region and can fluoresce. They are often colored, with the color depending on the specific structure of the molecule .科学研究应用

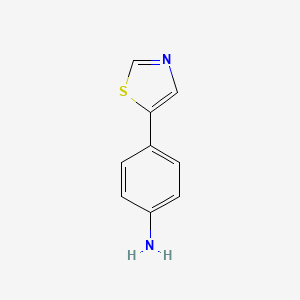

杂环化合物的合成

Younis(2011 年)的研究重点是通过涉及苯甲酰肼衍生物的反应来合成杂环化合物。这些过程产生了在包括药学和材料科学在内的各个领域具有潜在应用的化合物。该研究展示了苯甲酰肼衍生物在合成复杂杂环结构中的多功能性,这可能与所讨论化合物的合成和应用相关 (Younis,2011)。

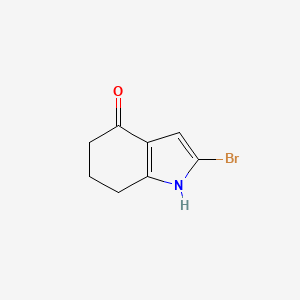

酶抑制研究

Kausar 等人(2021 年)探讨了基于噻吩-2-甲酰胺的苯甲酰肼衍生物作为胆碱酯酶抑制剂的潜力。该研究突出了此类化合物在为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等关键酶设计抑制剂中的用途,这在治疗阿尔茨海默病等疾病中具有意义。这项研究表明类似的化合物有可能用于酶抑制研究和药物开发 (Kausar 等,2021)。

作用机制

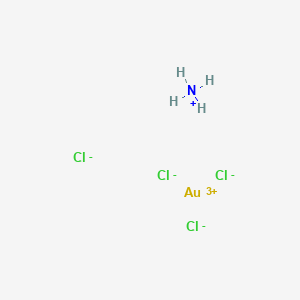

Target of Action

Porphyrin-based compounds are known to interact with various biological targets, including proteins and nucleic acids, due to their ability to intercalate into biological structures .

Mode of Action

Porphyrin compounds are known to interact with their targets through non-covalent interactions, such as π-π stacking and hydrogen bonding . These interactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Porphyrin compounds are often involved in photodynamic therapy, where they generate reactive oxygen species upon light irradiation, leading to oxidative damage in target cells .

Pharmacokinetics

The bioavailability of porphyrin compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that facilitate their transport across biological membranes .

Result of Action

In the context of photodynamic therapy, porphyrin compounds can induce cell death through the generation of reactive oxygen species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the presence of light is crucial for the activation of porphyrin compounds in photodynamic therapy . Additionally, the pH and temperature of the environment can affect the stability and activity of the compound .

安全和危害

The safety and hazards associated with a specific porphyrin derivative would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it.

未来方向

属性

IUPAC Name |

4-[10,15,20-tris[4-(hydrazinecarbonyl)phenyl]-21,23-dihydroporphyrin-5-yl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N12O4/c49-57-45(61)29-9-1-25(2-10-29)41-33-17-19-35(53-33)42(26-3-11-30(12-4-26)46(62)58-50)37-21-23-39(55-37)44(28-7-15-32(16-8-28)48(64)60-52)40-24-22-38(56-40)43(36-20-18-34(41)54-36)27-5-13-31(14-6-27)47(63)59-51/h1-24,53,56H,49-52H2,(H,57,61)(H,58,62)(H,59,63)(H,60,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSRVYRNFYLZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)NN)C8=CC=C(C=C8)C(=O)NN)C=C4)C9=CC=C(C=C9)C(=O)NN)N3)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

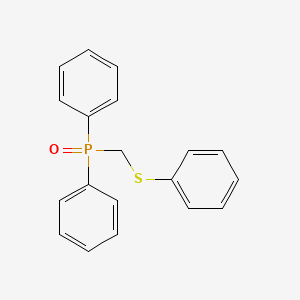

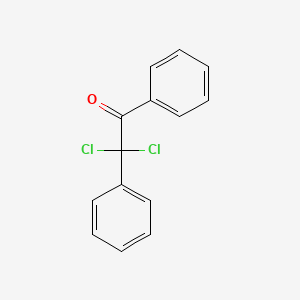

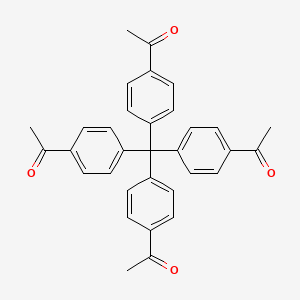

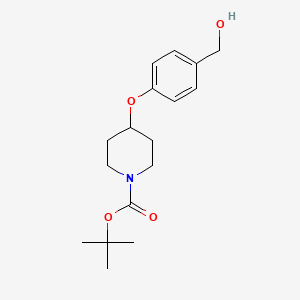

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[1,2-a]quinolin-11-ium chloride](/img/structure/B3177901.png)

![(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177922.png)

![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-](/img/structure/B3177940.png)

![1,1'-Bis[(11bR)-3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]ferrocene](/img/structure/B3177994.png)